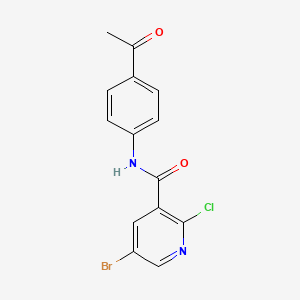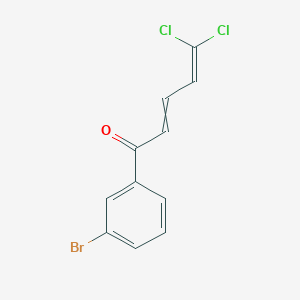
2-Methyl-1-(3-methylpenta-2,4-dien-1-yl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(3-methylpenta-2,4-dien-1-yl)pyridin-1-ium bromide is a chemical compound with a complex structure that includes a pyridinium ion and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylpenta-2,4-dien-1-yl)pyridin-1-ium bromide typically involves the reaction of 2-methylpyridine with 3-methylpenta-2,4-dien-1-yl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(3-methylpenta-2,4-dien-1-yl)pyridin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium oxides, while reduction can produce pyridinium hydrides.
Aplicaciones Científicas De Investigación
2-Methyl-1-(3-methylpenta-2,4-dien-1-yl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(3-methylpenta-2,4-dien-1-yl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules. The conjugated diene system allows for resonance stabilization, which can enhance the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-(3-methylpenta-2,4-dien-1-yl)pyridine
- 3-Methylpenta-2,4-dien-1-ylpyridinium chloride
- 2,4-Hexadienylpyridinium bromide
Uniqueness
2-Methyl-1-(3-methylpenta-2,4-dien-1-yl)pyridin-1-ium bromide is unique due to its specific structural features, such as the presence of both a pyridinium ion and a conjugated diene system. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
198478-75-0 |
|---|---|
Fórmula molecular |
C12H16BrN |
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
2-methyl-1-(3-methylpenta-2,4-dienyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C12H16N.BrH/c1-4-11(2)8-10-13-9-6-5-7-12(13)3;/h4-9H,1,10H2,2-3H3;1H/q+1;/p-1 |
Clave InChI |
KRKRNFGZYNQJER-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=[N+]1CC=C(C)C=C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
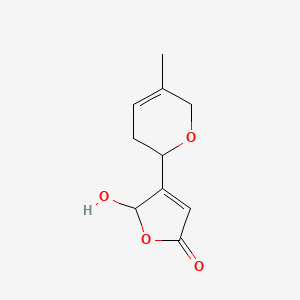
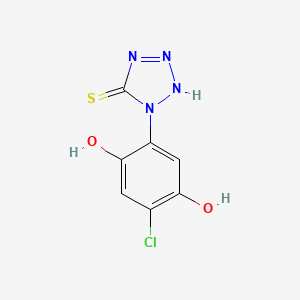
![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
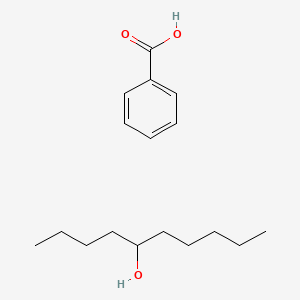
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)


![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)

